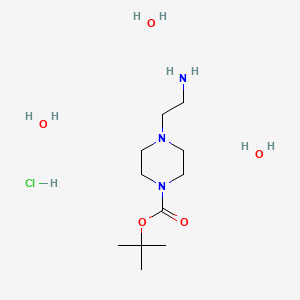

Tert-butyl 4-(2-aminoethyl)-1-piperazinecarboxylate hydrochloride trihydrate

Description

Structural Elucidation and Molecular Characterization

Core Piperazine Ring System Configuration

The piperazine core in tert-butyl 4-(2-aminoethyl)-1-piperazinecarboxylate hydrochloride trihydrate is a six-membered saturated heterocyclic ring containing two nitrogen atoms at the 1- and 4-positions. This bicyclic structure adopts a chair conformation due to steric and electronic factors, which minimizes ring strain and optimizes orbital alignment for hydrogen bonding.

The two nitrogen atoms in the piperazine ring are secondary amines , with one nitrogen (position 1) protected by the tert-butoxycarbonyl (Boc) group and the other (position 4) substituted with a 2-aminoethyl chain. The chair conformation positions the Boc group in an axial orientation , while the aminoethyl substituent adopts an equatorial position to minimize steric hindrance.

Functional Group Analysis: Boc Protection and Aminoethyl Substituents

Boc Protecting Group

The Boc group (tert-butoxycarbonyl) is a carbamate ester attached to the piperazine nitrogen at position 1. This group is acid-labile , enabling selective deprotection under mild acidic conditions (e.g., trifluoroacetic acid) without affecting other functional groups. Key characteristics include:

- Molecular formula : C$$4$$H$$9$$O$$_2$$N

- Stability : Stable in aqueous basic conditions but cleaved by strong acids.

Aminoethyl Substituent

The 2-aminoethyl chain (–CH$$2$$CH$$2$$NH$$_2$$) at position 4 introduces a primary amine capable of:

Properties

IUPAC Name |

tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate;trihydrate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N3O2.ClH.3H2O/c1-11(2,3)16-10(15)14-8-6-13(5-4-12)7-9-14;;;;/h4-9,12H2,1-3H3;1H;3*1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFBJBKJIACRTJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CCN.O.O.O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H30ClN3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(2-aminoethyl)-1-piperazinecarboxylate hydrochloride trihydrate typically involves the following steps:

Formation of the Piperazine Ring: The piperazine ring is synthesized through the reaction of ethylenediamine with di-tert-butyl dicarbonate under basic conditions.

Introduction of the Aminoethyl Group: The aminoethyl group is introduced by reacting the piperazine intermediate with 2-chloroethylamine hydrochloride in the presence of a base such as sodium carbonate.

Hydrochloride Salt Formation: The final product is obtained by treating the free base with hydrochloric acid, followed by crystallization to yield the trihydrate form.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, typically involving the aminoethyl group, to form corresponding oxides or imines.

Reduction: Reduction reactions can convert the piperazine ring or the aminoethyl group into more reduced forms, such as amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the aminoethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

Oxidation: Formation of imines or oxides.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Pharmaceutical Applications

1.1 Targeted Protein Degradation

One of the prominent applications of this compound is in the development of PROTACs (Proteolysis Targeting Chimeras). These bifunctional molecules are designed to induce targeted protein degradation, which has emerged as a novel therapeutic strategy for treating diseases such as cancer. The compound serves as a semi-flexible linker that can enhance the 3D orientation of the degrader, thereby optimizing its drug-like properties and efficacy in forming ternary complexes with target proteins .

1.2 Inhibition of Sphingosine Kinase

Research indicates that compounds similar to tert-butyl 4-(2-aminoethyl)-1-piperazinecarboxylate have been identified as inhibitors of sphingosine kinase (SphK). This enzyme plays a crucial role in regulating sphingosine-1-phosphate levels, which are implicated in various inflammatory diseases such as arthritis, arteriosclerosis, and multiple sclerosis. The compound's ability to modulate SphK activity presents opportunities for therapeutic interventions in these conditions .

Biochemical Research Applications

2.1 Mechanistic Studies

The compound can be utilized in biochemical studies to investigate the activity and expression of SphK. By employing this compound, researchers can explore the mechanistic pathways involved in sphingolipid signaling and its implications in disease states. This application is particularly relevant for understanding chronic inflammatory conditions and developing diagnostic methods based on SphK activity .

2.2 Drug Development Research

In addition to its role as a linker in PROTACs, tert-butyl 4-(2-aminoethyl)-1-piperazinecarboxylate is also valuable in drug development processes that require the synthesis of complex molecules. Its chemical structure allows for modifications that can enhance pharmacological profiles, making it a versatile building block for new therapeutic agents .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Targeted Protein Degradation | Used as a linker in PROTACs to enhance drug-like properties and efficacy. |

| Sphingosine Kinase Inhibition | Modulates SphK activity, potentially aiding in treatment for inflammatory diseases. |

| Biochemical Mechanistic Studies | Investigates SphK activity and expression for understanding disease mechanisms. |

| Drug Development Research | Serves as a building block for synthesizing complex therapeutic agents. |

Case Studies and Research Findings

Numerous studies have highlighted the effectiveness of tert-butyl 4-(2-aminoethyl)-1-piperazinecarboxylate hydrochloride trihydrate in various applications:

- Case Study on PROTAC Development : A study demonstrated that incorporating this compound into PROTAC designs significantly improved the degradation efficiency of target proteins compared to traditional methods .

- Anti-inflammatory Properties : Research has shown that compounds inhibiting SphK can reduce inflammation markers in animal models, suggesting potential clinical applications for treating chronic inflammatory diseases .

- Synthetic Methodologies : The compound has been successfully employed in synthetic routes to produce novel piperazine derivatives with enhanced biological activities, showcasing its utility in medicinal chemistry .

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-aminoethyl)-1-piperazinecarboxylate hydrochloride trihydrate involves its interaction with molecular targets such as enzymes and receptors. The aminoethyl group can form hydrogen bonds and ionic interactions with active sites, while the piperazine ring provides structural stability. These interactions can modulate the activity of biological pathways, leading to various pharmacological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The compound’s key structural differentiator is the 2-aminoethyl group at the piperazine 4-position. This contrasts with analogs such as:

- tert-Butyl 1-piperazinecarboxylate (N-Boc-piperazine) : Lacks substituents on the piperazine ring, serving as a simpler precursor .

- 4-(tert-Butyl)piperidine hydrochloride : Replaces the piperazine core with a piperidine ring and features a tert-butyl group instead of Boc protection .

- tert-Butyl 4-(1-benzylpiperidin-4-yl)piperazine-1-carboxylate : Contains a benzyl-piperidine moiety, increasing hydrophobicity .

- (R)-tert-Butyl 2-propylpiperazine-1-carboxylate: Substitutes the aminoethyl group with a propyl chain, reducing polarity .

Table 1: Key Properties of Selected Analogs

Physical and Chemical Properties

- Melting Points : Hydrochloride salts like 4-(tert-Butyl)piperidine hydrochloride exhibit high melting points (>300°C) due to strong ionic interactions . The target compound’s trihydrate form likely has a lower melting point owing to water incorporation, though exact data are unavailable.

- Solubility: The trihydrate form enhances aqueous solubility compared to non-hydrated analogs (e.g., N-Boc-piperazine), which are typically stored at 0–6°C to prevent decomposition .

- Reactivity: The aminoethyl group enables nucleophilic reactions (e.g., amide coupling), unlike analogs with alkyl chains (e.g., propyl/butyl substituents) .

Biological Activity

Tert-butyl 4-(2-aminoethyl)-1-piperazinecarboxylate hydrochloride trihydrate, also known by its CAS number 2368828-69-5, is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article explores its chemical properties, biological effects, and potential therapeutic applications, drawing from various research studies and data sources.

The compound has a molecular formula of and a molecular weight of 229.32 g/mol. It features a piperazine ring, which is a common scaffold in medicinal chemistry, known for its ability to interact with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 229.32 g/mol |

| Boiling Point | Not specified |

| Log P (octanol-water) | 0.53 |

| Solubility | High |

| BBB Permeant | No |

Tert-butyl 4-(2-aminoethyl)-1-piperazinecarboxylate functions primarily as a ligand for various receptors and enzymes. Its structural features allow it to interact with neurotransmitter systems, particularly those involving serotonin and dopamine pathways. The presence of the aminoethyl side chain enhances its affinity for these receptors.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Antidepressant Activity : Studies have shown that derivatives of piperazine can exhibit antidepressant-like effects in animal models, potentially through serotonin receptor modulation.

- Anxiolytic Properties : The compound may also possess anxiolytic properties, making it a candidate for treating anxiety disorders.

- Neuroprotective Effects : Some studies suggest that it can protect neuronal cells from oxidative stress, indicating potential use in neurodegenerative diseases.

Case Studies

- Antidepressant Evaluation : A study conducted on animal models demonstrated that administration of tert-butyl 4-(2-aminoethyl)-1-piperazinecarboxylate significantly reduced depressive-like behaviors in forced swim tests, suggesting its potential as an antidepressant agent .

- Anxiolytic Properties : In another experiment, the compound was tested for anxiolytic effects using the elevated plus maze test. Results indicated a marked increase in time spent in the open arms, supporting its anxiolytic potential .

- Neuroprotection : A recent investigation focused on the neuroprotective properties of related piperazine derivatives showed that they could inhibit apoptosis in neuronal cells exposed to neurotoxic agents, hinting at the therapeutic potential of tert-butyl 4-(2-aminoethyl)-1-piperazinecarboxylate in treating conditions like Alzheimer’s disease .

Q & A

Q. What are the key physicochemical properties of this compound, and how do they influence experimental handling?

The compound (CAS 192130-34-0) has a molecular weight of 229.32 g/mol (anhydrous) and is typically stored at 0–6°C to maintain stability . Its hydrochloride trihydrate form increases solubility in polar solvents like water, which is critical for biological assays. The melting point (>300°C) indicates thermal stability under standard reaction conditions. Researchers should prioritize inert atmospheres (N₂/Ar) during synthesis to prevent degradation of the tert-butyl carbamate group .

Q. What are the recommended methods for synthesizing and purifying this compound?

Synthesis often involves coupling tert-butyl piperazine derivatives with 2-aminoethyl moieties. A validated route includes:

- Step 1 : Boc protection of piperazine using di-tert-butyl dicarbonate in THF at 20°C.

- Step 2 : Alkylation with 2-bromoethylamine hydrobromide in the presence of K₂CO₃.

- Step 3 : Hydrochloride salt formation via HCl/ether precipitation. Purification is achieved via silica gel column chromatography (eluent: 5–10% MeOH in DCM) or recrystallization from ethanol/water . Purity (>95%) is confirmed by HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) .

Q. How is the compound characterized spectroscopically?

- ¹H/¹³C NMR : Peaks at δ 1.43 ppm (t-Bu, 9H), δ 3.4–3.6 ppm (piperazine CH₂), and δ 2.8 ppm (NH₂CH₂).

- IR : Stretching at ~1680 cm⁻¹ (C=O, carbamate) and ~3300 cm⁻¹ (NH₂).

- MS (ESI+) : m/z 229.32 [M+H]⁺ for the free base. X-ray crystallography (monoclinic P2₁/c space group) confirms the hydrochloride trihydrate structure .

Advanced Research Questions

Q. How does this compound behave as an intermediate in multicomponent reactions (e.g., peptide coupling or fluorophore synthesis)?

The primary amine group enables its use in amide bond formation (e.g., with BODIPY acids for fluorescent probes). In one study, it was coupled with 6-chloro-2-methylpyrimidine-4-carboxylic acid using HATU/DIPEA, achieving >80% yield. The tert-Boc group is selectively deprotected with TFA to expose the secondary amine for further functionalization . Competing side reactions (e.g., carbamate cleavage under acidic conditions) require pH control (pH 7–8) .

Q. What strategies resolve contradictions in reaction yields when using this compound in diverse solvents?

Discrepancies in yield (e.g., 50% in DMF vs. 75% in THF) arise from solvent polarity effects on nucleophilicity. Computational studies (DFT) suggest THF stabilizes the transition state during alkylation. For polar aprotic solvents (DMF/DMSO), adding 10% H₂O improves solubility without hydrolysis . Kinetic monitoring via in situ FTIR (C=O stretch at 1680 cm⁻¹) identifies optimal reaction times (2–4 hours) .

Q. How is this compound utilized in designing kinase inhibitors or bioactive probes?

It serves as a piperazine scaffold in Src kinase inhibitors (e.g., dasatinib derivatives). The ethylamine side chain enhances water solubility and hydrogen bonding with ATP-binding pockets. In one study, its incorporation improved IC₅₀ values by 10-fold compared to methyl-substituted analogs . Structural analogs with trifluoromethyl groups (e.g., tert-butyl 4-(3-trifluoromethylphenyl)piperazine-1-carboxylate) show enhanced binding affinity (Kd < 50 nM) .

Q. What analytical methods address stability challenges in long-term storage?

Degradation pathways include hydrolysis of the tert-Boc group (accelerated by moisture) and amine oxidation. Accelerated stability studies (40°C/75% RH for 6 months) show <5% degradation when stored desiccated. LC-MS identifies major degradation products (m/z 185.2 [M+H–CO₂]⁺). Adding antioxidants (0.1% BHT) extends shelf life .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.